1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol
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Overview
Description
1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol is a chemical compound with the molecular formula C7H11ClN4O It is characterized by the presence of an amino group, a chloro-substituted pyrimidine ring, and a propanol moiety
Preparation Methods
The synthesis of 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-6-chloro-pyrimidine and propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(5-Amino-6-chloro-pyrimidin-4-ylamino)-propan-2-ol can be compared with similar compounds such as:
2-(5-Amino-6-chloro-pyrimidin-4-ylamino)-ethanol: This compound has a similar structure but with an ethanol moiety instead of propanol.
1-(5-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid: This compound features a piperidinecarboxylic acid group, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClN4O |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12) |
InChI Key |
WRJBPBYWEFCZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C(=NC=N1)Cl)N)O |
Origin of Product |
United States |
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